1,3,5-Trifluorobenzene (F3B) is a fluorinated aromatic compound utilized as a functional additive in non-aqueous electrolytes for high-energy lithium-ion batteries. Its primary role is to participate in the formation of the solid electrolyte interphase (SEI) on the anode surface during the initial charging cycles. The strategic placement of three fluorine atoms on the benzene ring allows F3B to be electrochemically reduced preferentially, creating a stable, Lithium Fluoride (LiF)-rich passivation layer that protects the electrode from continuous electrolyte decomposition, a critical factor for batteries employing high-voltage cathodes like Ni-rich NCMs.
Direct substitution with the most common film-forming additive, Fluoroethylene Carbonate (FEC), is inadvisable for applications demanding high reliability and thermal resilience. Although FEC also forms a LiF-rich SEI, it is known to have poor thermal stability, especially in the presence of LiPF6 salt, where it can decompose to produce hydrogen fluoride (HF). This HF generation is highly detrimental, as it attacks the cathode material, leading to transition metal dissolution and accelerated capacity degradation, particularly at elevated operating temperatures. 1,3,5-Trifluorobenzene's superior thermal stability mitigates this critical failure pathway, making it a more robust selection for high-voltage systems where component longevity is paramount.
1,3,5-Trifluorobenzene (F3B) is reduced at a higher potential (0.74 V) compared to both Fluoroethylene Carbonate (FEC) (0.69 V) and the baseline ethylene carbonate (EC) solvent (0.55 V). This ensures F3B decomposes first on the anode surface, preemptively forming a stable, protective SEI layer before the bulk electrolyte solvents begin to break down.
| Evidence Dimension | Reduction Potential vs Li/Li+ |
| Target Compound Data | 0.74 V |
| Comparator Or Baseline | FEC: 0.69 V | Ethylene Carbonate (EC): 0.55 V |
| Quantified Difference | +50 mV vs FEC; +190 mV vs EC |
| Conditions | Cyclic voltammetry of Li/graphite cells with 1 M LiPF6 in EC/DEC electrolyte base. |
A higher reduction potential ensures the additive functions as the primary, sacrificial SEI former, which is critical for creating a consistent and effective passivation layer.
In the critical first formation cycle of Li/graphite cells, the addition of F3B resulted in an Initial Coulombic Efficiency (ICE) of 92.4%. This is substantially higher than cells using the standard additive FEC (87.6%) and the additive-free baseline electrolyte (83.4%).
| Evidence Dimension | Initial Coulombic Efficiency (ICE) |
| Target Compound Data | 92.4% |
| Comparator Or Baseline | FEC Additive: 87.6% | Baseline (No Additive): 83.4% |
| Quantified Difference | +4.8 percentage points vs FEC |
| Conditions | Li/graphite cells with 1 M LiPF6 in EC/DEC electrolyte base, first charge/discharge cycle. |
A higher ICE directly translates to less irreversible consumption of lithium inventory during SEI formation, leading to higher usable capacity and a better starting point for long-term cycling.
Li/graphite cells with F3B demonstrated significantly improved long-term durability, retaining 95.0% of their initial capacity after 500 cycles at 0.5C. In contrast, the baseline electrolyte cell's capacity retention fell to just 77.0% over the same period. The F3B-containing cell also exhibited a higher average Coulombic efficiency (99.91%) over these cycles compared to the cell with FEC (99.87%).
| Evidence Dimension | Capacity Retention after 500 Cycles |
| Target Compound Data | 95.0% |
| Comparator Or Baseline | Baseline (No Additive): 77.0% |
| Quantified Difference | +18 percentage points vs Baseline |
| Conditions | Li/graphite cells, 1 M LiPF6 in EC/DEC, cycled at 0.5C at 25°C. |
Higher capacity retention and coulombic efficiency over hundreds of cycles are direct indicators of a more stable electrode-electrolyte interface, justifying the use of F3B in applications where lifespan is a key design criterion.
1,3,5-Trifluorobenzene is highlighted for its superior thermal stability compared to conventional fluorinated additives like FEC. FEC is known to undergo defluorination at elevated temperatures, a reaction catalyzed by LiPF5, which generates detrimental hydrogen fluoride (HF). The inherent stability of the F3B aromatic ring structure reduces the likelihood of this decomposition pathway, preventing HF-induced damage to cathode materials.
| Evidence Dimension | Thermal Stability / HF Generation Risk |
| Target Compound Data | Superior thermal stability, less likely to produce HF |
| Comparator Or Baseline | FEC: Poor thermal stability, known to defluorinate and generate HF |
| Quantified Difference | Qualitatively superior (reduces known failure mode of comparator) |
| Conditions | High-temperature operation of Li-ion batteries with LiPF6-based electrolytes. |
This improved thermal stability is critical for enhancing the safety and cycle life of batteries used in demanding environments, such as automotive applications or fast-charging scenarios.
The demonstrated ability to form a stable, LiF-rich SEI and CEI makes F3B a strong candidate for stabilizing the interfaces of high-voltage, Ni-rich cathodes, which are notoriously susceptible to degradation from electrolyte oxidation and HF attack. The improved cycling stability directly addresses the primary failure mode of these high-energy-density systems.
For applications where longevity and efficiency are prioritized, such as grid storage or premium electric vehicles, F3B provides a quantifiable advantage. Its ability to deliver higher capacity retention (95.0% vs. 77.0% for baseline after 500 cycles) and higher average Coulombic efficiency than both baseline and FEC-containing cells justifies its selection to maximize operational lifetime.
Given its superior thermal stability over the industry-standard FEC, F3B is the logical choice for electrolyte formulations designed for batteries that will operate in high-temperature environments or undergo frequent fast-charging, which generates significant heat. This mitigates the risk of performance degradation and safety issues linked to HF generation from less stable additives.